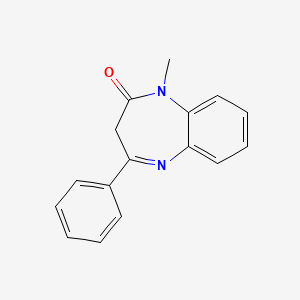
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with specific substitutions that confer unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with α-keto acids or their derivatives. For instance, a Vilsmeier reaction using dimethylformamide-dimethylacetal (DMF-DMA) can be employed to obtain the compound in high yield and purity . The reaction typically involves heating the reactants at 100°C for several hours, followed by cooling and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry protocols, such as the use of fumaric esters in Michael addition reactions, can be adopted to minimize environmental impact .
化学反应分析
Types of Reactions
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
科学研究应用
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
作用机制
The mechanism of action of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound binds to specific allosteric sites on the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuron and a calming effect on the central nervous system .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Another benzodiazepine derivative with distinct chemical properties.
Uniqueness
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is unique due to its specific substitutions, which confer distinct pharmacological properties. Its ability to act as a GABA modulator without directly agonizing or antagonizing the receptor sets it apart from other benzodiazepines .
属性
CAS 编号 |
58876-61-2 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI 键 |
RACGEFNPHJYVER-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide](/img/structure/B1657868.png)
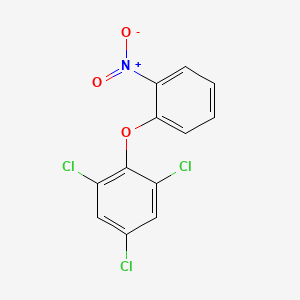
![N-[2-(4-ethylphenyl)benzooxazol-5-yl]acetamide](/img/structure/B1657872.png)
![2-Chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]-5-nitrobenzamide](/img/structure/B1657873.png)
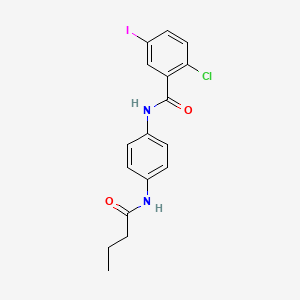
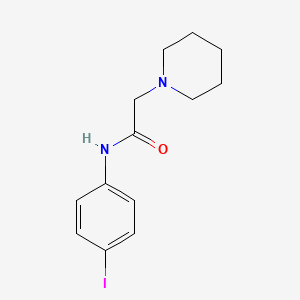
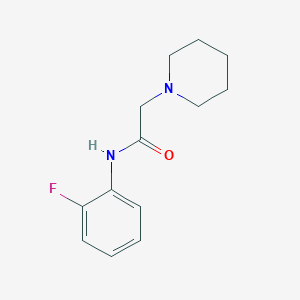
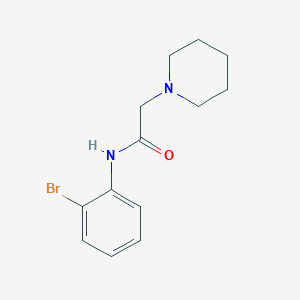
![N~1~-{(1E)-[4-(methylthio)phenyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B1657879.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B1657880.png)
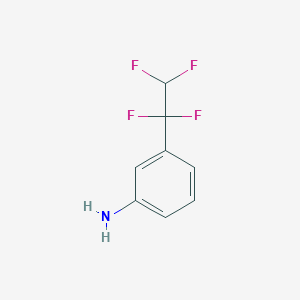

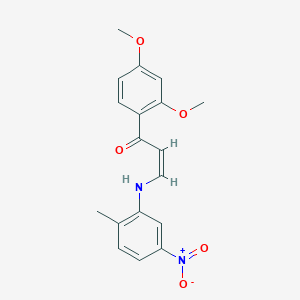
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)
